molecular formula C12H9N3S B2503703 2-(1H-Pyrrol-1-yl)-4-thien-2-ylpyrimidine CAS No. 478260-00-3

2-(1H-Pyrrol-1-yl)-4-thien-2-ylpyrimidine

Cat. No.: B2503703
CAS No.: 478260-00-3
M. Wt: 227.29
InChI Key: YQXWMWZYIVLUDK-UHFFFAOYSA-N
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Description

2-(1H-Pyrrol-1-yl)-4-thien-2-ylpyrimidine is a heterocyclic compound that contains a pyrrole ring, a thiophene ring, and a pyrimidine ring

Scientific Research Applications

2-(1H-Pyrrol-1-yl)-4-thien-2-ylpyrimidine has several scientific research applications:

Future Directions

While specific future directions for “2-Pyrrol-1-yl-4-thiophen-2-ylpyrimidine” are not mentioned in the search results, research into similar compounds is ongoing, with a focus on exploring their potential biological and pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Pyrrol-1-yl)-4-thien-2-ylpyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with thiophene-2-carbaldehyde in the presence of a base, followed by cyclization with pyrrole . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium or copper.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Pyrrol-1-yl)-4-thien-2-ylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrimidine ring are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve solvents like ethanol, DMF, or acetonitrile, and may require heating or the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrroloquinoxaline derivatives, while substitution reactions can produce various functionalized pyrimidine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-Pyrrol-1-yl)-4-thien-2-ylpyrimidine is unique due to its combination of pyrrole, thiophene, and pyrimidine rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel bioactive molecules and materials.

Properties

IUPAC Name

2-pyrrol-1-yl-4-thiophen-2-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3S/c1-2-8-15(7-1)12-13-6-5-10(14-12)11-4-3-9-16-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQXWMWZYIVLUDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=NC=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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